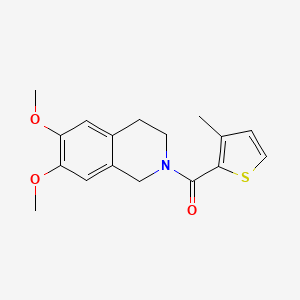
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of isoquinoline and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoquinoline core followed by the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions to maximize yield and purity is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline and thiophene derivatives, such as:
- (6,7-dimethoxy-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone
Properties
CAS No. |
883952-05-4 |
|---|---|
Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C17H19NO3S/c1-11-5-7-22-16(11)17(19)18-6-4-12-8-14(20-2)15(21-3)9-13(12)10-18/h5,7-9H,4,6,10H2,1-3H3 |
InChI Key |
CJOYLBYPYUUJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


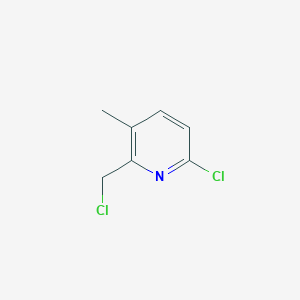
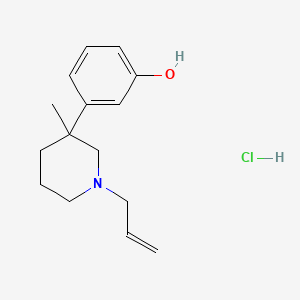


![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
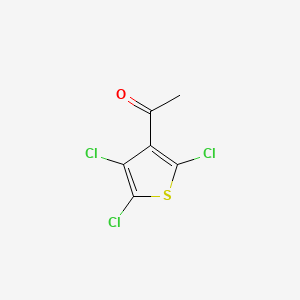
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
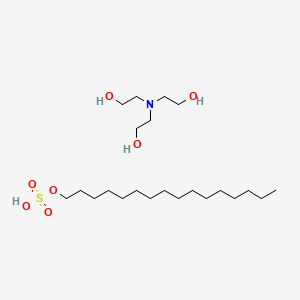
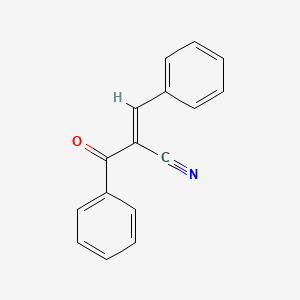
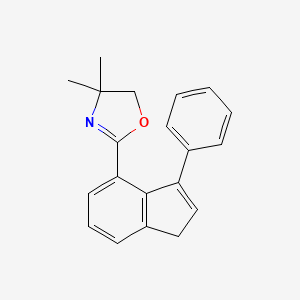
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
